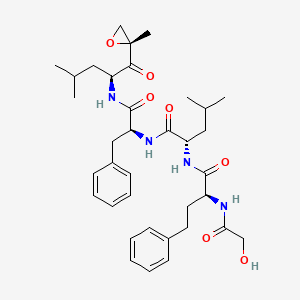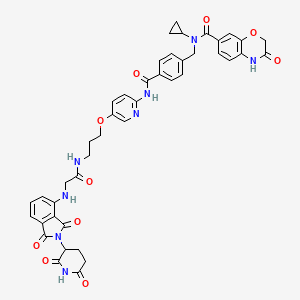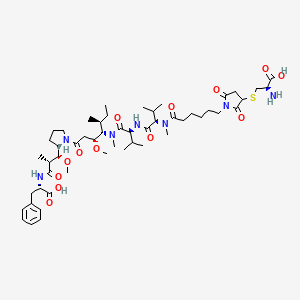
Denintuzumab mafodotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F via a maleimidocaproyl linker . This compound targets CD19, a B-cell-specific marker expressed in the majority of B-cell malignancies .
Preparation Methods
Denintuzumab mafodotin is synthesized through a multi-step process involving the conjugation of a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F. The conjugation is facilitated by a maleimidocaproyl linker . The industrial production of this compound involves large-scale bioreactors for the monoclonal antibody production, followed by chemical conjugation with the cytotoxic agent under controlled conditions .
Chemical Reactions Analysis
Denintuzumab mafodotin primarily undergoes internalization and subsequent release of the cytotoxic agent within the target cells . The major reactions involved include:
Scientific Research Applications
Denintuzumab mafodotin has significant applications in scientific research, particularly in the fields of oncology and immunotherapy . It is used in:
Chemistry: Studying the conjugation chemistry and stability of antibody-drug conjugates.
Biology: Investigating the cellular mechanisms of antibody-drug conjugates and their interactions with target cells.
Medicine: Clinical trials for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma
Industry: Development of targeted cancer therapies and biopharmaceutical production.
Mechanism of Action
Denintuzumab mafodotin exerts its effects by targeting the CD19 antigen on B-cells . Upon binding to CD19, the compound is internalized, and the cytotoxic agent monomethyl auristatin F is released into the cytoplasm . This agent binds to tubulin, inhibiting microtubule polymerization, which disrupts mitosis and leads to cell death .
Comparison with Similar Compounds
Denintuzumab mafodotin is unique due to its specific targeting of CD19 and the use of monomethyl auristatin F as the cytotoxic agent . Similar compounds include:
Brentuximab vedotin: Targets CD30 and uses monomethyl auristatin E as the cytotoxic agent.
Polatuzumab vedotin: Targets CD79b and also uses monomethyl auristatin E.
Loncastuximab tesirine: Targets CD19 but uses a different cytotoxic agent, pyrrolobenzodiazepine.
These compounds share the common feature of being antibody-drug conjugates but differ in their target antigens and cytotoxic agents, highlighting the specificity and versatility of this compound .
Properties
Key on ui mechanism of action |
Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |
|---|---|
CAS No. |
1399672-02-6 |
Molecular Formula |
C52H83N7O13S |
Molecular Weight |
1046.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
InChI Key |
BXTJCSYMGFJEID-XMTADJHZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


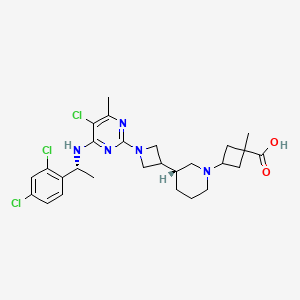
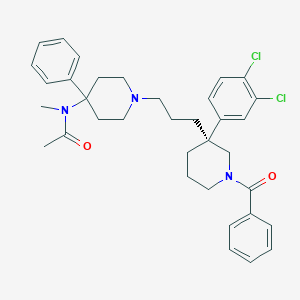
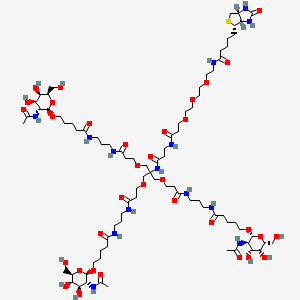
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
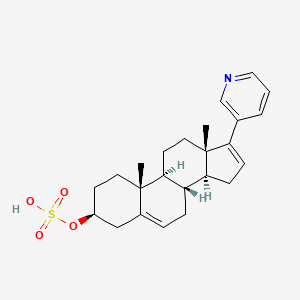
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)
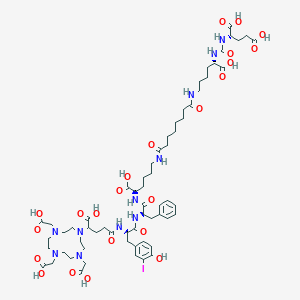
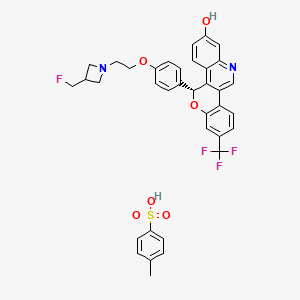
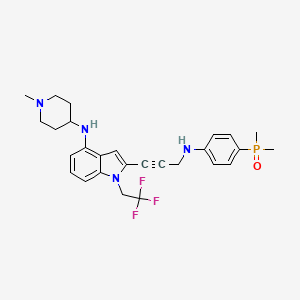
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
